Cas no 1203122-82-0 (1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea)

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea 化学的及び物理的性質
名前と識別子
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- 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea
- 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea
- SR-01000924115
- F5632-0018
- SR-01000924115-1
- 1203122-82-0
- 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
- 1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea
- AKOS024516279
- VU0649496-1
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- インチ: 1S/C21H29ClN6O3/c1-14-11-19(28-9-5-4-6-10-28)27-20(25-14)23-7-8-24-21(29)26-16-12-15(22)17(30-2)13-18(16)31-3/h11-13H,4-10H2,1-3H3,(H,23,25,27)(H2,24,26,29)
- InChIKey: LMLOQQKDNNALIT-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C=1)NC(NCCNC1=NC(C)=CC(=N1)N1CCCCC1)=O)OC)OC
計算された属性
- 精确分子量: 448.1989665g/mol
- 同位素质量: 448.1989665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 553
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- XLogP3: 3.5
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5632-0018-10mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-15mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-2mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-5mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-20mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-10μmol |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-100mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-50mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-1mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5632-0018-75mg |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)urea |
1203122-82-0 | 75mg |
$208.0 | 2023-09-09 |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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3. Back matter
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4. Back matter
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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6. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)ureaに関する追加情報
Introduction to 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea (CAS No. 1203122-82-0)
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea (CAS No. 1203122-82-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, often referred to by its systematic name, is a urea derivative with a unique structural framework that includes a chlorinated phenyl group, methoxy substituents, and a piperidine-containing pyrimidine moiety. The intricate structure of this compound suggests potential applications in various therapeutic areas, particularly in the development of novel drugs for the treatment of diseases such as cancer and neurodegenerative disorders.
The chlorinated phenyl group and methoxy substituents in the structure of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea play crucial roles in modulating its biological activity. Chlorine atoms are known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and reach their target sites. The methoxy groups, on the other hand, can influence the compound's solubility and metabolic stability, making it a promising candidate for drug development.
The piperidine-containing pyrimidine moiety is another key feature of this compound. Pyrimidine derivatives are widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of a piperidine ring can further enhance these activities by providing additional binding sites for interaction with biological targets. Recent research has shown that compounds with similar structural features have demonstrated potent inhibitory effects on various kinases and enzymes involved in disease pathways.
In the context of medicinal chemistry, 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea has been evaluated for its potential as a lead compound in drug discovery programs. Studies have focused on optimizing its structure to improve its pharmacological properties, such as potency, selectivity, and bioavailability. For instance, modifications to the chlorinated phenyl group or the piperidine ring have been explored to enhance its binding affinity to specific receptors or enzymes.
One of the notable applications of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea is in the treatment of cancer. Preclinical studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells. Additionally, this compound has been found to induce apoptosis and cell cycle arrest, further contributing to its anticancer activity.
Beyond cancer research, 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea has also shown promise in the treatment of neurodegenerative disorders. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function and death. Compounds with structures similar to 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino}ethyl)urea have been investigated for their neuroprotective properties. These compounds can potentially mitigate oxidative stress, reduce inflammation, and inhibit the aggregation of toxic proteins associated with these diseases.
The development of 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-{4-methyl-6-(piperidin-1-y l)pyrimidin - 2 - ylamino } ethy l ) urea as a therapeutic agent involves rigorous preclinical and clinical testing to ensure its safety and efficacy. Preclinical studies typically include in vitro assays to evaluate cytotoxicity and selectivity against target cells, as well as in vivo animal models to assess pharmacokinetics and toxicity profiles. Clinical trials are then conducted to determine the optimal dosing regimens and evaluate the compound's therapeutic benefits in human patients.
Recent advancements in computational chemistry and high-throughput screening technologies have accelerated the discovery and optimization of compounds like 1-(5-chloro - 2 , 4 - dimethoxypheny l ) - 3 - ( 2 - { 4 - methyl - 6 - ( piperi din - 1 - yl ) pyrim idine - 2 - ylamino } ethy l ) urea. These tools allow researchers to rapidly identify promising lead compounds and predict their biological activities with high accuracy. Machine learning algorithms have also been employed to analyze large datasets from chemical libraries and identify structural features that correlate with desired pharmacological properties.
In conclusion, 1 -(5-chlor o - 2 , 4 - dimeth oxyph en yl ) - 3 -( 2 - { 4 - methyl - 6 -( p iper id i n - yl ) py rim id i n e - ylam i no } eth yl ) urea (CAS No. 1203122 -80-) represents a promising molecule with potential applications in various therapeutic areas. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry and pharmacology. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, this compound holds great promise for advancing our understanding of disease processes and developing novel treatments for unmet medical needs.
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